(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound “(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a heterocyclic molecule featuring three distinct structural motifs:
- 5-Bromothiophen-2-yl: A brominated thiophene ring, which enhances lipophilicity and may influence electronic properties.
- Piperazin-1-yl: A six-membered diamine ring, commonly used in medicinal chemistry for its conformational flexibility and ability to engage in hydrogen bonding.
- 7-Chloro-4-methoxybenzo[d]thiazol-2-yl: A benzothiazole moiety substituted with chloro (electron-withdrawing) and methoxy (electron-donating) groups. Benzothiazoles are known for diverse bioactivities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O2S2/c1-24-11-3-2-10(19)15-14(11)20-17(26-15)22-8-6-21(7-9-22)16(23)12-4-5-13(18)25-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMGCPABIJIFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound is characterized by the following structural features:
- A bromothiophene moiety, which is known for its electron-withdrawing properties.
- A benzo[d]thiazole ring substituted with a chlorine and methoxy group, contributing to its pharmacological profile.
- A piperazine linker that enhances solubility and bioavailability.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notable findings include:
- Cytotoxic Effects : The compound showed growth inhibition in several human cancer cell lines, including leukemia and lymphoma. For instance, IC50 values ranged from 0.4 to 8 µM across different cell types, indicating potent antiproliferative properties .
| Cell Line | IC50 (µM) |
|---|---|
| HuT78 (Lymphoma) | 0.4 |
| THP1 (Leukemia) | 0.6 |
| CCRF CEM | 8.2 |
The mechanism by which this compound exerts its effects appears to involve:
- Induction of Apoptosis : Treatment with the compound led to significant apoptosis in HuT78 cells, as evidenced by increased subG0/G1 phase populations indicating DNA fragmentation .
- Cell Cycle Arrest : The compound caused cell cycle redistribution, notably increasing cells in the subG0/G1 phase while decreasing those in G0/G1, suggesting that it prevents cells from entering a new cycle .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure:
- Bromothiophene Moiety : The presence of bromine enhances lipophilicity and may facilitate interaction with cellular membranes.
- Chloro and Methoxy Substituents : These groups on the benzo[d]thiazole ring are critical for binding affinity to target proteins involved in cell proliferation .
- Piperazine Linker : This moiety is known to improve pharmacokinetic properties such as solubility and metabolic stability.
Study 1: In Vitro Analysis
A study investigated the effects of various thiazole derivatives, including this compound, on human cancer cell lines. It was found that compounds with similar structures exhibited comparable cytotoxicity, reinforcing the importance of specific substituents for enhanced activity .
Study 2: Molecular Docking
Molecular docking studies indicated that the compound binds effectively to key proteins involved in cancer progression, such as tyrosine-protein kinase c-Src. The binding energy observed was approximately -119.99 kcal/mol, suggesting a strong interaction that could inhibit oncogenic signaling pathways .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the benzothiazole and piperazine structures enhances the efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anti-Tumor Activity
The compound has also been evaluated for its anti-tumor potential. Studies focusing on benzothiazole derivatives have demonstrated their ability to inhibit tumor cell proliferation through modulation of key signaling pathways associated with tumor growth.
Case Study: Anti-Tumor Evaluation
A study assessed the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anti-tumor activity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-trifluoromethyl derivative | MCF-7 (breast cancer) | 7.94 |
| 5-chloro derivative | HeLa (cervical cancer) | 6.35 |
These findings underscore the potential of this class of compounds as therapeutic agents in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-Linked Methanone Derivatives
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Key Differences: The piperazine is substituted with a trifluoromethylphenyl group instead of the benzothiazole moiety. Implications: The trifluoromethyl group is strongly electron-withdrawing, which may reduce piperazine’s basicity and alter receptor binding. The target compound’s benzothiazole substitution could enhance interactions with hydrophobic pockets in biological targets .
Benzothiazole Derivatives
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ()
- Key Differences : Lacks the piperazine and thiophene components but shares a substituted benzothiazole core.
- Implications : The 4-methoxyphenyl group in this compound improves solubility compared to the target’s 7-chloro-4-methoxy substitution, which may prioritize membrane permeability over solubility .
Thiophene-Containing Analogues
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives (Compounds 5a–5g, )
- Key Differences : These compounds feature a thiazole-amine core instead of a benzothiazole-piperazine system.
- Implications : The 5a–5g series exhibited moderate 5-LOX inhibition (IC₅₀: 23–49 μM), but the target’s bromothiophene and piperazine groups may redirect activity toward other targets, such as kinases or GPCRs .
Methanone-Bridged Heterocycles
- (2-Amino-4-phenylthiazol-5-yl)(4-methyl-2-phenylpyrimidin-5-yl)methanone () Key Differences: The methanone bridge connects a thiazole and pyrimidine instead of thiophene and benzothiazole. Implications: The pyrimidine’s planar structure may facilitate π-π stacking, whereas the target’s piperazine could enable dynamic interactions with protein residues .
Structural and Functional Analysis Table
Research Findings and Hypotheses
- Substitution Patterns : The 7-chloro-4-methoxybenzothiazole may enhance DNA intercalation or protein binding compared to simpler benzothiazoles ().
- Piperazine Flexibility : The piperazine linker in the target compound could confer conformational adaptability, unlike rigid analogues (), aiding in target engagement.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
- Step 2 : Piperazine ring functionalization using nucleophilic aromatic substitution (SNAr) or coupling reactions (e.g., Buchwald-Hartwig) to attach the 5-bromothiophene moiety .
- Step 3 : Methanone linkage via Friedel-Crafts acylation or coupling reagents like EDC/HOBt .
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Polar aprotic (DMF, DMSO) | Enhances SNAr reactivity |
| Temperature | 80–120°C | Balances reaction rate vs. decomposition |
| Catalysts | Pd-based for couplings | Reduces side reactions |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT/HSQC to differentiate aromatic protons (δ 6.8–8.2 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns, particularly for bromine isotope signatures .
- X-ray Crystallography : Resolve structural ambiguities (e.g., piperazine conformation) using single-crystal data .
Advanced Research Questions
Q. How can computational chemistry optimize synthetic pathways or predict biological activity?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Synthia or AiZynthFinder identify feasible routes by deconstructing the molecule into commercial precursors .
- DFT Calculations : Predict reactivity of electrophilic sites (e.g., bromothiophene) using Fukui indices .
- Molecular Docking : Screen against targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
Q. Example Workflow :
Generate 3D conformers (e.g., RDKit).
Dock into ATP-binding pockets (AutoDock Vina).
Validate with MD simulations (GROMACS) .
Q. How can contradictory spectral data (e.g., NMR shifts) across studies be resolved?
- Methodological Answer :
- Standardization : Use internal references (e.g., TMS) and identical solvent systems for NMR .
- Cross-Validation : Compare with X-ray data (e.g., bond lengths/angles in piperazine-thiazole junctions) .
- Dynamic Effects : Account for temperature-induced conformational changes in piperazine rings using variable-temperature NMR .
Q. Case Study :
| Study | δ (Piperazine CH2) | δ (Thiophene H) | Resolution Method |
|---|---|---|---|
| A (2025) | 3.1 ppm | 7.4 ppm | X-ray validation |
| B (2021) | 2.9 ppm | 7.6 ppm | VT-NMR at −40°C |
Q. What strategies mitigate byproduct formation during methanone linkage?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., -NH in piperazine) with Boc or Fmoc .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective couplings, reducing homocoupling of thiophene .
- Workup Optimization : Employ gradient chromatography (silica/C18) to separate acylated byproducts .
Environmental and Safety Considerations
Q. What protocols assess the compound’s environmental persistence or ecotoxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
